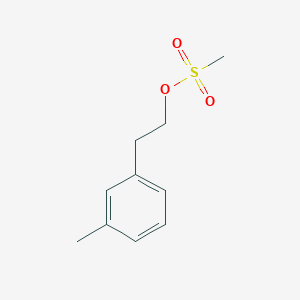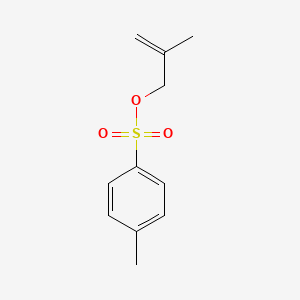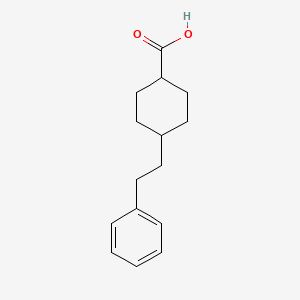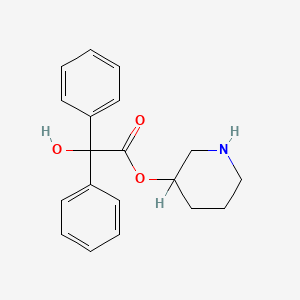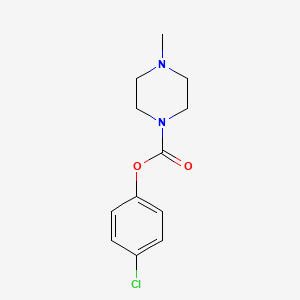
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine carboxylic acids. This compound is characterized by the presence of a piperazine ring substituted with a carboxylic acid group and a chlorophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) 4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with 4-chlorophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and column chromatography.
化学反応の分析
Types of Reactions
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: 4-Methylpiperazine-1-carboxylic acid and 4-chlorophenol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (4-chlorophenyl) 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methylpiperazine-1-carboxylic Acid 4-bromophenyl Ester: Similar structure but with a bromine atom instead of chlorine.
4-Methylpiperazine-1-carboxylic Acid 4-fluorophenyl Ester: Similar structure but with a fluorine atom instead of chlorine.
4-Methylpiperazine-1-carboxylic Acid 4-iodophenyl Ester: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenyl ester group makes it particularly useful in certain synthetic and biological applications where other halogenated derivatives may not be as effective.
特性
分子式 |
C12H15ClN2O2 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC名 |
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-6-8-15(9-7-14)12(16)17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3 |
InChIキー |
DPUSYQWLEDMLTN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


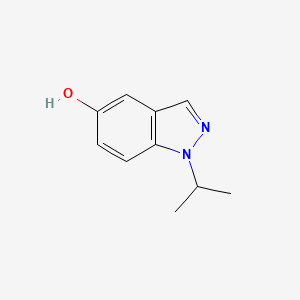
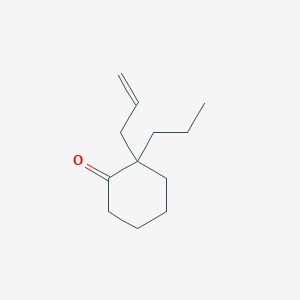

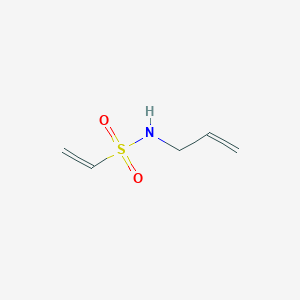
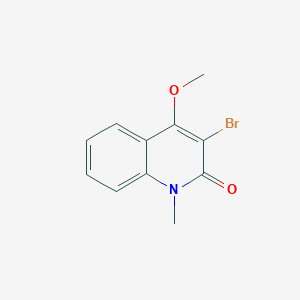
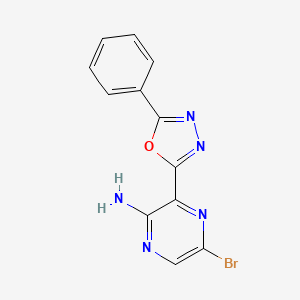
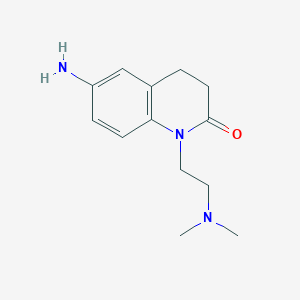
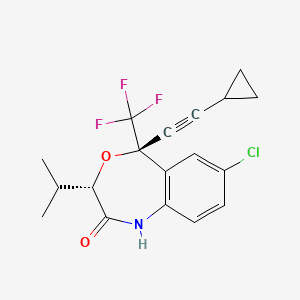
![5-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8366780.png)
